2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)-N-methylacetamide
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Overview
Description
2-(3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)-N-methylacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirochromene-indole core, which is a notable structural motif in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirochromene core: This is usually achieved through a cyclization reaction involving a suitable chromene precursor and an indole derivative.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the acetamide moiety.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Amine and carboxylic acid.
Scientific Research Applications
2-(3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic materials.
Mechanism of Action
The mechanism of action of 2-(3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirochromene core can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a similar spiro structure but different substituents.
Nitrochromenes: Compounds with a nitro group on the chromene ring but lacking the spiroindole structure.
Uniqueness
2-(3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)-N-methylacetamide is unique due to its combination of a spirochromene-indole core and a nitro group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)-N-methylacetamide |
InChI |
InChI=1S/C21H21N3O4/c1-20(2)16-6-4-5-7-17(16)23(13-19(25)22-3)21(20)11-10-14-12-15(24(26)27)8-9-18(14)28-21/h4-12H,13H2,1-3H3,(H,22,25) |
InChI Key |
VHMTYVUXACQEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CC(=O)NC)C |
Origin of Product |
United States |
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